molecular formula C18H20ClNOS2 B3938701 N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide

Katalognummer B3938701
Molekulargewicht: 365.9 g/mol
InChI-Schlüssel: KCIDNGKZEFPZKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a critical role in the regulation of inflammation, immune response, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide targets the NF-κB signaling pathway, which is a key regulator of inflammation, immune response, and cell survival. NF-κB is a transcription factor that is activated in response to various stimuli, such as cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, immune response, and cell survival.
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide inhibits the activation of NF-κB by targeting the kinase activity of the inhibitor of κB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. IκB proteins sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus. By inhibiting the IKK complex, N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide prevents the phosphorylation and degradation of IκB proteins, leading to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Biochemical and Physiological Effects
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. In immune cells, N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce the activation and proliferation of T cells, and promote the differentiation and activation of regulatory T cells.
In animal models of inflammation and autoimmune diseases, N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to reduce inflammation and tissue damage, improve survival and disease symptoms, and modulate the immune response. N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for the NF-κB signaling pathway, which allows for the selective inhibition of NF-κB without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and reach intracellular targets, which allows for the inhibition of NF-κB in various cell types and tissues.
One limitation is its potential off-target effects, which may affect the interpretation of experimental results. Another limitation is its variable potency and efficacy, which may depend on the cell type, the experimental conditions, and the dose used. Therefore, careful optimization and validation of experimental protocols are required to ensure the reliability and reproducibility of the results.

Zukünftige Richtungen

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its potency, selectivity, and bioavailability, to improve its therapeutic efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide and monitor its therapeutic effects.
Another direction is the combination of N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its therapeutic efficacy and overcome drug resistance. Finally, another direction is the investigation of the role of NF-κB signaling pathway in other diseases and physiological processes, such as aging, metabolism, and neurodegeneration, and the potential therapeutic applications of N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in these contexts.

Wissenschaftliche Forschungsanwendungen

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In cancer, N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In autoimmune diseases, N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to suppress the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, which play a critical role in the development of autoimmune diseases.
In inflammatory disorders, N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to reduce inflammation and tissue damage in animal models of acute and chronic inflammation, such as sepsis, colitis, and asthma. N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory disorders.

Eigenschaften

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS2/c19-16-6-4-5-15(13-16)14-22-12-10-20-18(21)9-11-23-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDNGKZEFPZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
Reactant of Route 6
N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.